BenchChemオンラインストアへようこそ!

Btk-IN-12

BTK Kinase Inhibition Biochemical Assay

BTK-IN-12 is the only research tool that provides balanced, sub-nanomolar inhibition of both wild-type (IC50=1.2 nM) and drug-resistant C481S mutant BTK (IC50=0.8 nM). Unlike ibrutinib, which loses potency against C481S, and pirtobrutinib, which compromises wild-type potency, BTK-IN-12 enables clean, dual-state mechanistic studies in mixed populations. Specially designed for ibrutinib-resistance profiling, B-cell pathway dissection, and low-DMSO-vehicle assays. Each batch is rigorously validated for use in sensitive primary cell systems and in vivo-like models. Contact our team for immediate technical data, bulk pricing, and worldwide logistics.

Molecular Formula C27H28FN5O4
Molecular Weight 505.5 g/mol
Cat. No. B12411008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBtk-IN-12
Molecular FormulaC27H28FN5O4
Molecular Weight505.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)F)C(=O)NCC2=CC=C(C=C2)C3=C4C(=NC=CN4C(=N3)C5CCC(OC5)CO)N
InChIInChI=1S/C27H28FN5O4/c1-36-22-9-7-19(28)12-21(22)27(35)31-13-16-2-4-17(5-3-16)23-24-25(29)30-10-11-33(24)26(32-23)18-6-8-20(14-34)37-15-18/h2-5,7,9-12,18,20,34H,6,8,13-15H2,1H3,(H2,29,30)(H,31,35)
InChIKeyZIDSHDSDYPAALX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BTK-IN-12: Potent Wild-Type and C481S Mutant BTK Inhibitor with Sub-Nanomolar Affinity


BTK-IN-12 is a synthetic small molecule Bruton's tyrosine kinase (BTK) inhibitor, disclosed in patent WO2022037649A1 as compound 8 [1]. It demonstrates potent inhibitory activity against both wild-type BTK and the clinically relevant C481S mutant BTK in biochemical assays. The compound is primarily offered for research use in the study of B-cell malignancies and autoimmune disorders . Its core value proposition is its balanced, sub-nanomolar potency against both the native and resistant enzyme forms.

Beyond Ibrutinib and Acalabrutinib: The Functional Necessity of C481S-Mutant Active BTK Inhibitors like BTK-IN-12


Simply selecting a generic "BTK inhibitor" based on name recognition is insufficient for modern research due to critical differences in mutant targeting and off-target profiles. First-generation inhibitors like ibrutinib lose potency against the common drug-resistant BTK C481S mutation (IC50 shifts from ~0.5 nM to >1 μM) . While second-generation agents like acalabrutinib improve selectivity, they do not overcome the C481S resistance mechanism [1]. The non-covalent inhibitor pirtobrutinib is active against C481S, but its wild-type potency (IC50 3.68-5.69 nM) is significantly lower than that of BTK-IN-12 [2]. This creates a specific experimental niche for a tool compound like BTK-IN-12 that exhibits high, sub-nanomolar potency against both wild-type and C481S mutant BTK simultaneously, enabling clean, direct comparisons in dual-state biological systems .

Quantitative Differentiation of BTK-IN-12 Against Key BTK Inhibitor Comparators


Superior Wild-Type BTK Potency of BTK-IN-12 Versus Next-Generation Covalent and Non-Covalent Inhibitors

BTK-IN-12 demonstrates a superior biochemical IC50 against wild-type BTK compared to clinically approved second- and third-generation inhibitors. Its potency (1.2 nM) is notably lower than that of acalabrutinib (3-5.1 nM) [1] and the non-covalent inhibitor pirtobrutinib (3.68-5.69 nM) [2], placing it among the most potent wild-type BTK inhibitors available for research. This high potency can translate to lower required experimental concentrations, reducing the risk of off-target effects and compound solubility issues .

BTK Kinase Inhibition Biochemical Assay

Equipotent or Superior C481S Mutant BTK Inhibition of BTK-IN-12 Versus Pirtobrutinib

A key differentiator for BTK-IN-12 is its retained sub-nanomolar potency against the C481S mutant (IC50 = 0.8 nM) . This is in stark contrast to ibrutinib, where potency against C481S is lost (IC50 shifts from ~0.5 nM to >1000 nM) . While the non-covalent inhibitor pirtobrutinib is also active against C481S, its reported IC50 values (8.45 nM) are significantly higher, indicating that BTK-IN-12 is approximately 10.5-fold more potent against this clinically relevant mutant [1].

BTK C481S Drug Resistance Kinase Inhibition

Balanced High-Affinity Profile of BTK-IN-12 Across Wild-Type and Mutant BTK

Unlike many BTK inhibitors that show a significant potency drop against the C481S mutant, BTK-IN-12 maintains a balanced high-affinity profile. It exhibits an IC50 of 1.2 nM for wild-type BTK and 0.8 nM for the C481S mutant, resulting in a fold-difference of only 1.5 . This contrasts with other compounds where the shift can be orders of magnitude . This balanced inhibition is a specific, quantifiable characteristic that simplifies experimental design in mixed or mutated cell populations.

BTK C481S Mutation Dual Targeting Biochemical Assay

Validated Research Applications of BTK-IN-12 Based on Quantitative Evidence


Comparative Studies in Ibrutinib-Resistant B-Cell Malignancy Models

BTK-IN-12 is ideally suited as a research tool in cell lines (e.g., TMD8, REC-1) or primary samples harboring the BTK C481S mutation. Its sub-nanomolar IC50 (0.8 nM) for the mutant makes it a superior chemical probe compared to ibrutinib, which is ineffective against this target . Researchers can use BTK-IN-12 to dissect signaling pathways that remain active after ibrutinib treatment and validate downstream biomarkers in a resistance context.

High-Sensitivity Wild-Type BTK Pathway Inhibition Assays

Due to its high potency (IC50 of 1.2 nM) against wild-type BTK , BTK-IN-12 is an excellent tool for studies requiring complete and sustained BTK pathway inhibition at low compound concentrations. This is particularly valuable in sensitive primary B-cell assays or in vivo-like models where minimizing the vehicle (e.g., DMSO) concentration is critical for maintaining cell health and data integrity. Its potency is approximately 2.5- to 4.7-fold higher than acalabrutinib in wild-type biochemical assays [1].

Investigating Dual Wild-Type/Mutant BTK Engagement in Heterogeneous Systems

The unique, balanced potency of BTK-IN-12 against both wild-type and C481S BTK (1.5-fold difference) makes it a powerful chemical probe for studying tumor heterogeneity. In mixed cell populations or during the dynamic process of resistance acquisition, this tool compound allows for the simultaneous and potent inhibition of both kinase states, enabling researchers to study the net biological effect of complete BTK blockade without the confounding variable of differential target engagement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Btk-IN-12

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.